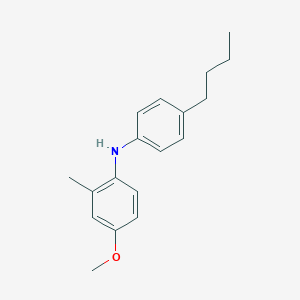![molecular formula C20H19NO2 B14432317 2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole CAS No. 82238-45-7](/img/structure/B14432317.png)
2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3-methylbut-2-en-1-yl group and two phenyl groups attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxazole ring. Common starting materials include 2-aminophenol and benzoyl chloride.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction. This involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the 3-Methylbut-2-en-1-yl Group: The 3-methylbut-2-en-1-yl group is introduced through an etherification reaction. This involves the reaction of the oxazole compound with 3-methylbut-2-en-1-ol in the presence of a strong acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with hydrogenated oxazole rings.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole: shares similarities with other oxazole derivatives such as:
Uniqueness
- The presence of the 3-methylbut-2-en-1-yl group and the specific substitution pattern on the oxazole ring make this compound unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
82238-45-7 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enoxy)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H19NO2/c1-15(2)13-14-22-20-21-18(16-9-5-3-6-10-16)19(23-20)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
Clave InChI |
WUTGIDVJCQUUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
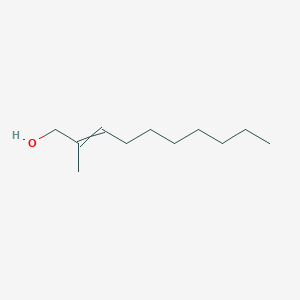
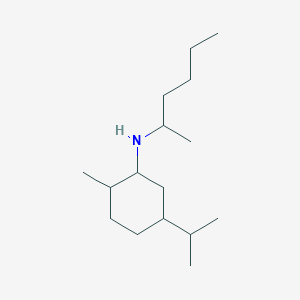

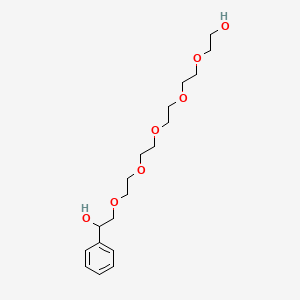

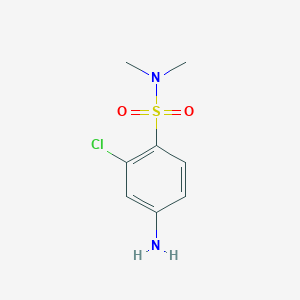
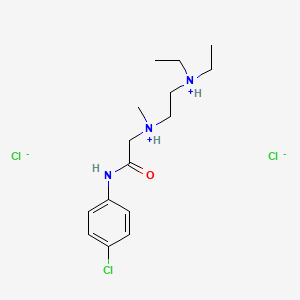
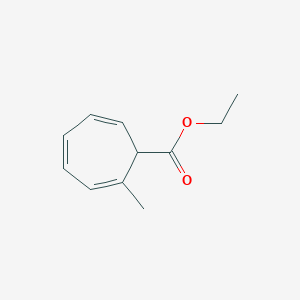
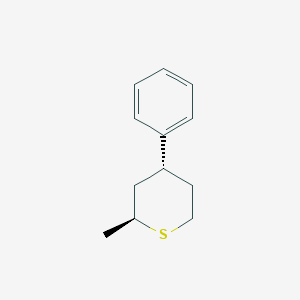
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
